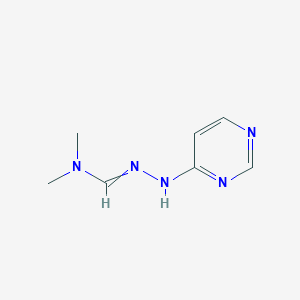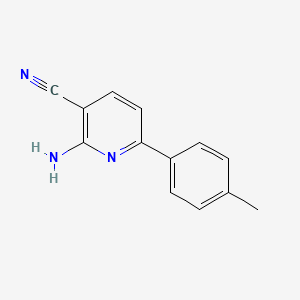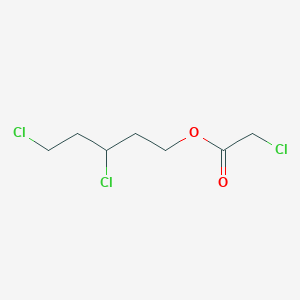
3,5-Dichloropentyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloropentyl chloroacetate is an organic compound with the molecular formula C7H11Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of two chlorine atoms on the pentyl chain and one on the acetate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropentyl chloroacetate typically involves the reaction of 3,5-dichloropentanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3,5-Dichloropentanol+Chloroacetyl chloride→3,5-Dichloropentyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropentyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3,5-dichloropentanol and chloroacetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines can be used under mild to moderate temperatures.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures can facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3,5-dichloropentyl amine, 3,5-dichloropentyl alcohol, or 3,5-dichloropentyl thiol can be formed.
Hydrolysis: 3,5-Dichloropentanol and chloroacetic acid.
Reduction: 3,5-Dichloropentanol.
Scientific Research Applications
3,5-Dichloropentyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloropentyl chloroacetate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing 3,5-dichloropentanol and chloroacetic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or enzymes interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropentanol: The alcohol precursor used in the synthesis of 3,5-Dichloropentyl chloroacetate.
Chloroacetic Acid: The acid component used in the esterification reaction.
3,5-Dichloropentyl Acetate: A similar ester compound with an acetate group instead of a chloroacetate group.
Uniqueness
This compound is unique due to the presence of both chloro and ester functional groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various nucleophilic substitution reactions and hydrolysis makes it valuable in the preparation of diverse chemical entities.
Properties
CAS No. |
62116-57-8 |
|---|---|
Molecular Formula |
C7H11Cl3O2 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
3,5-dichloropentyl 2-chloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c8-3-1-6(10)2-4-12-7(11)5-9/h6H,1-5H2 |
InChI Key |
REPBVEIAWAPZOO-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CCl)C(CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
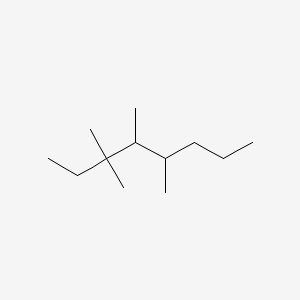
![2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14541922.png)
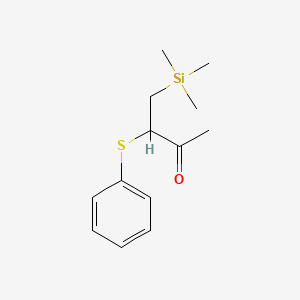
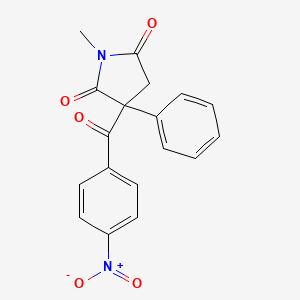
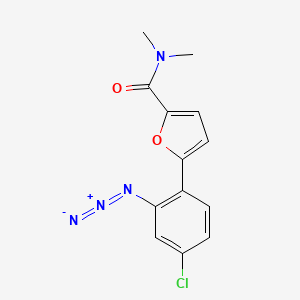
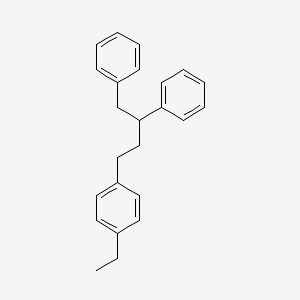
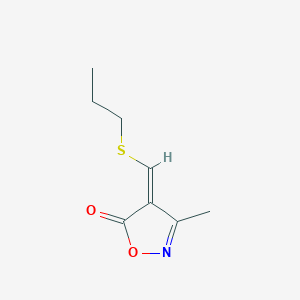

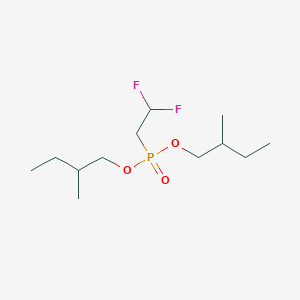
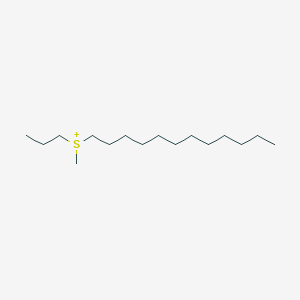
![2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)](/img/structure/B14541974.png)
